Cefditoren pivoxil is a semi-synthetic cephalosporin antibiotic used primarily for the treatment of bacterial infections, including respiratory and skin infections. As a prodrug, it is converted into its active form, cefditoren, through hydrolysis by esterases during absorption in the gastrointestinal tract. The chemical structure of cefditoren pivoxil is characterized by its empirical formula and a molecular weight of 620.73 g/mol. It is typically administered orally and is known for its stability against various beta-lactamases, making it effective against a range of gram-positive and gram-negative bacteria .
As mentioned earlier, cefditoren inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. This prevents the formation of a rigid peptidoglycan layer, a crucial component of the bacterial cell wall. The weakened cell wall can't withstand the internal pressure of the bacteria, leading to cell death [].
Cefditoren pivoxil undergoes hydrolysis to yield cefditoren and pivalate as its main degradation products. This hydrolysis is facilitated by intestinal esterases, which cleave the pivoxil group from the molecule. The degradation pathways have been extensively studied under different conditions, revealing that cefditoren pivoxil is susceptible to hydrolytic degradation under acidic, alkaline, and neutral conditions but remains stable under thermal and photolytic stress . The fragmentation of cefditoren during these reactions leads to several identifiable mass fragments, which can be analyzed using techniques such as liquid chromatography-mass spectrometry .
Cefditoren exhibits bactericidal activity primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the integrity of the bacterial cell wall and leading to cell lysis. Its effectiveness extends to various pathogens, including strains of Streptococcus pneumoniae and Clostridium perfringens . The pharmacokinetics of cefditoren indicate that it has an absolute bioavailability of approximately 14% when taken on an empty stomach, which can increase slightly when consumed with food .
The synthesis of cefditoren pivoxil involves several steps, starting from 7-aminocephalosporanic acid (7-ACA), which is a common precursor in the production of cephalosporins. The process typically includes:
Cefditoren pivoxil is primarily used in clinical settings to treat infections caused by susceptible bacteria, including:
Cefditoren pivoxil has several known drug interactions that can affect its efficacy or increase the risk of adverse effects. Notable interactions include:
Healthcare providers must be aware of these interactions when prescribing cefditoren pivoxil to ensure safe and effective treatment.
Cefditoren pivoxil belongs to the class of cephalosporins but can be compared with several other antibiotics in this class:
| Compound Name | Spectrum of Activity | Unique Features |
|---|---|---|
| Cefuroxime Axetil | Broad spectrum including some gram-negative bacteria | Less stable against certain beta-lactamases |
| Cefixime | Broad spectrum with good oral bioavailability | Used commonly for urinary tract infections |
| Ceftazidime | Effective against Pseudomonas aeruginosa | Often used in hospital settings for severe infections |
Uniqueness of Cefditoren Pivoxil:
Cefditoren pivoxil's unique feature lies in its stability against a wider range of beta-lactamases compared to some other cephalosporins. Its prodrug nature allows for better absorption and bioavailability in oral formulations, making it particularly effective for outpatient treatments .
Cefditoren Pivoxil possesses the molecular formula C₂₅H₂₈N₆O₇S₃, representing a complex cephalosporin antibiotic compound with a molecular weight of 620.72 grams per mole [1] [6] [7]. The compound exhibits precise mass characteristics with an exact mass of 620.1182 daltons and a monoisotopic mass of 620.11816077 daltons [1] [4] [8].
The physical constants of Cefditoren Pivoxil demonstrate distinctive thermal and optical properties. The crystalline form exhibits a melting point range of 206.2°C to 215.7°C with decomposition, as determined through differential scanning calorimetry analysis [28] [30]. The compound displays negative optical rotation with a specific rotation [α]D20 of -48.5° when measured at a concentration of 0.5 in methanol [30].
Density measurements reveal important structural information, with single crystal density ranging from 1.21 to 1.23 grams per cubic centimeter for the orthorhombic crystalline form [28]. Computational predictions suggest a higher density of 1.55±0.1 grams per cubic centimeter [30]. The compound presents as a pale yellow crystalline solid under standard conditions [28] [30].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 620.72 g/mol | [1] [6] [7] |
| Exact Mass | 620.1182 Da | [8] [27] |
| Monoisotopic Mass | 620.11816077 Da | [1] [4] |
| Melting Point | 206.2-215.7°C (with decomposition) | [28] [30] |
| Density (Single Crystal) | 1.21-1.23 g/cm³ | [28] |
| Optical Rotation [α]D20 | -48.5° (c = 0.5 in methanol) | [30] |
| Topological Polar Surface Area | 257 Ų | [1] |
| Heavy Atom Count | 41 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 14 | [1] |
| Rotatable Bond Count | 12 | [1] |
Solubility characteristics demonstrate the compound's lipophilic nature with good solubility in organic solvents [29]. Cefditoren Pivoxil exhibits solubility of approximately 10 milligrams per milliliter in dimethyl sulfoxide and 15 milligrams per milliliter in dimethyl formamide [29]. Aqueous solubility remains limited at less than 0.1 milligrams per milliliter in water, while showing enhanced solubility of 6.06 milligrams per milliliter in ethanol and free solubility in dilute hydrochloric acid [9] [29].
The International Union of Pure and Applied Chemistry systematic name for Cefditoren Pivoxil follows the complex nomenclature required for substituted cephalosporin compounds [4] [27]. The complete International Union of Pure and Applied Chemistry designation is 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate [4] [27].
Alternative chemical designations include the abbreviated form (-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate [7] [9]. The Chemical Abstracts Service registry number 117467-28-4 provides unique identification for this compound in chemical databases [1] [4] [6].
The compound carries several recognized synonyms including Cefditoren pivaloyloxymethyl ester, reflecting its prodrug nature [1] [4]. The International Nonproprietary Name designation cefditoren applies to the active metabolite, while the complete prodrug maintains the pivoxil designation [10]. Manufacturer codes such as ME-1207 have been historically used during development and clinical studies [6] [32].
Cefditoren Pivoxil exhibits complex stereochemical features characteristic of advanced cephalosporin antibiotics [1] [14]. The molecule contains two defined atom stereocenters located at positions 6 and 7 of the beta-lactam ring system, both maintaining the R configuration as indicated by the (6R,7R) designation [1] [9] [14]. These stereochemical centers are critical for biological activity and represent absolute configurational requirements for antimicrobial efficacy.
The compound demonstrates two defined bond stereocenters, both exhibiting Z (zusammen) configuration [1]. The first Z configuration occurs in the methoxyimino substituent at the C-7 position, while the second Z configuration is present in the ethenyl linkage connecting the methylthiazole group to the C-3 position of the cephalosporin nucleus [14]. These geometric isomeric features contribute significantly to the three-dimensional molecular architecture and subsequent protein binding characteristics.
Crystallographic analysis reveals that Cefditoren Pivoxil adopts an orthorhombic crystal system with four molecules contained within each unit cell [28]. The crystalline form demonstrates enhanced stability compared to amorphous preparations, with single crystal measurements confirming the stereochemical integrity of the chiral centers [28]. Nuclear magnetic resonance spectroscopy studies have verified the stereostructure of the H-6 and H-7 positions, confirming the absolute configuration through detailed analysis of coupling patterns and chemical shift data [14].
The stereochemical complexity extends to the prodrug ester functionality, where the pivaloyloxymethyl group maintains specific spatial orientation necessary for enzymatic hydrolysis [23]. The ester linkage preserves the overall molecular chirality while providing the required lipophilic character for oral bioavailability enhancement [23].
The β-lactam ring represents the fundamental structural unit responsible for the antimicrobial activity of Cefditoren Pivoxil [16] [19]. This four-membered cyclic amide structure exhibits significant ring strain, creating enhanced reactivity toward nucleophilic attack by bacterial penicillin-binding proteins [19]. The nitrogen atom in the β-lactam ring deviates from ideal amide planarity due to geometric constraints imposed by the four-membered ring system [19].
The β-lactam ring in Cefditoren Pivoxil belongs to the cephem class, characterized by fusion to an unsaturated six-membered dihydrothiazine ring [16]. This bicyclic arrangement creates the distinctive cephalosporin nucleus that differentiates it from penicillin structures [16]. The ring strain parameter, designated as h-value, measures the pyramidal character of the nitrogen atom, with cephems typically exhibiting h-values between 0.20 and 0.25 angstroms [19].
The C-7 position of the β-lactam ring serves as the primary attachment site for the aminothiazole-containing side chain, while the C-3 position accommodates the methylthiazole-ethenyl substituent [3]. The stereochemical configuration at C-6 and C-7 maintains the essential R,R arrangement required for optimal penicillin-binding protein recognition and inhibition [9] [14].
Structural studies demonstrate that the β-lactam carbonyl group exhibits enhanced electrophilic character due to reduced amide resonance stabilization [19]. This electronic characteristic facilitates the formation of covalent adducts with serine residues in bacterial transpeptidase enzymes, leading to irreversible enzyme inactivation [19].
The aminothiazole moiety attached to the C-7 position of Cefditoren Pivoxil constitutes a critical determinant of antimicrobial spectrum and potency [18] [20]. This heterocyclic system contains a five-membered ring incorporating both nitrogen and sulfur atoms, with an exocyclic amino group at the 2-position of the thiazole ring [18]. The aminothiazole structure enhances activity against gram-negative bacterial species through optimized interactions with penicillin-binding proteins [3].
Crystallographic analysis of penicillin-binding protein complexes reveals specific binding interactions involving the aminothiazole group [20]. The amino substituent forms hydrogen bonds with glutamine-552 and glutamic acid-334 residues, while the thiazole ring participates in hydrophobic interactions with alanine-551, glutamine-452, and tyrosine-561 [20]. These molecular interactions contribute to the high affinity binding characteristic of third-generation cephalosporins.
The aminothiazole moiety connects to the β-lactam ring through an acetamido linkage containing the methoxyimino substituent [18]. This connection creates an extended conjugated system that influences both electronic properties and spatial orientation of the side chain [18]. The thiazole ring adopts a planar conformation that optimizes π-π stacking interactions with aromatic amino acid residues in the penicillin-binding protein active site [20].
Electrochemical studies suggest that the aminothiazole group may participate in oxidation processes, potentially contributing to the compound's analytical detection characteristics [18]. The electron-rich nature of the thiazole ring system, enhanced by the amino substituent, creates favorable conditions for electrochemical oxidation under appropriate conditions [18].
The methylthiazole functional group positioned at the C-3 location of Cefditoren Pivoxil represents a distinctive structural feature that enhances antimicrobial activity against gram-positive bacterial pathogens [3] [20]. This heterocyclic substituent connects to the cephalosporin nucleus through a Z-configured ethenyl bridge, creating an extended aromatic system [20]. The 4-methyl-1,3-thiazol-5-yl group demonstrates specific binding interactions within penicillin-binding protein active sites.
Structural analysis of enzyme-inhibitor complexes reveals that the methylthiazole group occupies a hydrophobic binding pocket formed by histidine-394, tryptophan-374, and threonine-526 residues in penicillin-binding protein 2X [20]. The binding interaction induces conformational changes in the protein structure, with tryptophan-374 shifting position to accommodate the methylthiazole substituent [20]. This induced-fit mechanism contributes to the enhanced binding affinity observed with Cefditoren compared to earlier cephalosporin antibiotics.
The methyl substituent on the thiazole ring provides additional hydrophobic character that optimizes van der Waals interactions with nonpolar amino acid residues [20]. The specific positioning of the methyl group at the 4-position of the thiazole ring creates optimal geometric complementarity with the binding pocket architecture [20]. Alternative substitution patterns on the thiazole ring result in reduced binding affinity and diminished antimicrobial potency.
The ethenyl linker connecting the methylthiazole group to the cephalosporin nucleus maintains Z-stereochemistry, which positions the heterocyclic substituent in the optimal orientation for protein binding [14] [20]. This geometric constraint ensures that the methylthiazole group achieves maximum contact with hydrophobic residues in the penicillin-binding protein active site [20].
The methoxyimino substituent represents a crucial structural modification that confers β-lactamase stability to Cefditoren Pivoxil [22]. This functional group, characterized by the =N-OCH₃ arrangement, adopts Z-configuration and connects to the C-7 aminothiazole side chain through an acetyl linkage [14] [22]. The methoxyimino group serves as a protective element that sterically hinders β-lactamase enzyme access to the β-lactam ring.
The syn-methoxyimino configuration provides optimal spatial arrangement for β-lactamase resistance while maintaining essential interactions with penicillin-binding proteins [22]. This geometric orientation creates steric hindrance that prevents effective β-lactamase binding without interfering with the desired antimicrobial mechanism [22]. The methoxy group contributes additional bulk that enhances this protective effect.
Comparative studies demonstrate that the methoxyimino substituent significantly increases antimicrobial potency compared to unsubstituted analogues [22]. The electronic effects of the nitrogen-oxygen bond system influence the overall electron distribution within the side chain, potentially affecting binding affinity to target proteins [22]. The methoxyimino group also contributes to the compound's chemical stability under physiological conditions.
Nuclear magnetic resonance analysis confirms the Z-configuration of the methoxyimino substituent through characteristic chemical shift patterns and coupling constants [14]. The restricted rotation around the carbon-nitrogen double bond maintains the geometric integrity essential for biological activity [14]. Theoretical calculations support the preference for Z-configuration based on minimized steric interactions and optimized electronic stabilization.
The pivaloyloxymethyl ester group serves as the prodrug component that enables oral administration of Cefditoren Pivoxil [23] [25]. This ester functionality consists of a pivaloyl moiety ((CH₃)₃C-CO-) attached through an oxymethyl bridge (-O-CH₂-) to the carboxylic acid group of the cephalosporin nucleus [23]. The pivoxil group functions as a bioreversible protecting group that enhances lipophilicity and membrane permeability.
The molecular formula of the pivaloyl component is (CH₃)₃C-CO-, representing a tertiary butyl carbonyl structure that provides steric bulk and lipophilic character [23]. This structural modification neutralizes the negative charge of the carboxylate group, significantly increasing the compound's ability to traverse biological membranes [23]. The ester linkage undergoes hydrolysis by intestinal esterases during absorption, releasing the active cefditoren molecule [1] [25].
Mechanistic studies demonstrate that the pivoxil ester undergoes rapid hydrolysis upon contact with esterase enzymes present in intestinal epithelial cells [25]. The hydrolysis reaction proceeds through nucleophilic attack at the carbonyl carbon, resulting in cleavage of the ester bond and formation of the active drug plus pivalic acid and formaldehyde as metabolites [25]. This bioconversion process occurs efficiently within the gastrointestinal tract.
Cefditoren Pivoxil exists as a solid crystalline material under standard conditions at 20°C [1] [2]. The compound presents as a white to light yellow powder or crystalline substance, demonstrating typical characteristics of pharmaceutical intermediates [1] [2]. The amorphous form developed specifically for clinical use appears as a light yellow powder, indicating some variation in physical appearance depending on the crystalline state [3] [4].
The compound exhibits a molecular formula of C₂₅H₂₈N₆O₇S₃ with a molecular weight ranging from 620.71 to 620.73 grams per mole [5] [1] [6] [4]. This molecular composition reflects the complex cephalosporin structure containing multiple sulfur atoms, nitrogen-containing heterocycles, and ester functionalities characteristic of beta-lactam antibiotics.
Physical stability assessments reveal that Cefditoren Pivoxil maintains structural integrity under normal storage conditions, with recommended storage at room temperature in cool, dark environments below 15°C [1] [2]. The compound demonstrates remarkable stability under thermal and photolytic stress conditions, though it exhibits susceptibility to hydrolytic degradation under acidic, alkaline, and neutral conditions [7] [8].
The solubility characteristics of Cefditoren Pivoxil demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature and the influence of hydrogen bonding, dipolar interactions, and hydrophobic effects.
| Solvent System | Solubility Value | Classification | Reference |
|---|---|---|---|
| Water | <0.1 mg/mL | Insoluble | [1] [3] [4] [2] |
| Methanol | Slightly soluble | Slightly soluble | [1] [9] [2] |
| Ethanol | 6.06 mg/mL | Soluble | [3] [4] [10] |
| Ether | Insoluble | Insoluble | [1] [9] [2] |
| Dilute Hydrochloric Acid | Freely soluble | Freely soluble | [3] [4] [10] |
| Dimethyl Sulfoxide | 10 mg/mL | Soluble | [9] [11] [12] |
| Dimethyl Formamide | 15 mg/mL | Soluble | [11] [12] |
| DMF:PBS (1:5) | 0.16 mg/mL | Sparingly soluble | [11] |
| Acetonitrile | Soluble | Soluble | [13] |
The aqueous solubility of Cefditoren Pivoxil is markedly limited, with values consistently below 0.1 mg/mL under neutral conditions [1] [3] [4] [2]. This poor water solubility represents a significant pharmaceutical challenge, necessitating prodrug formulation strategies to enhance oral bioavailability. The predicted water solubility using computational models suggests approximately 0.0134 mg/mL [14], correlating well with experimental observations.
In organic solvent systems, Cefditoren Pivoxil demonstrates enhanced solubility, particularly in polar aprotic solvents. Dimethyl formamide provides the highest solubility at 15 mg/mL, followed by dimethyl sulfoxide at 10 mg/mL [11] [12]. This solubility pattern reflects the compound's ability to engage in dipolar interactions and hydrogen bonding with these solvents.
The compound exhibits notable pH-dependent solubility behavior, demonstrating free solubility in dilute hydrochloric acid solutions [3] [4] [10]. This enhanced acidic solubility likely results from protonation of basic nitrogen centers within the molecule, increasing overall hydrophilicity and ionic character.
Thermal analysis of Cefditoren Pivoxil reveals characteristic decomposition behavior rather than simple melting transitions. The compound exhibits a melting point range of 207-209°C with accompanying decomposition, as determined through differential scanning calorimetry and thermal gravimetric analysis [1] [6] [2] [15].
Crystalline forms of Cefditoren Pivoxil demonstrate melting points ranging from 206.2°C to 215.7°C with decomposition, as evaluated from thermal analysis peak identification [15]. The decomposition process during melting indicates thermal instability at elevated temperatures, consistent with the complex molecular structure containing multiple functional groups susceptible to thermal degradation.
Differential scanning calorimetry studies of pure Cefditoren Pivoxil show a single broad endothermic peak at approximately 130°C in some studies, while others report decomposition at higher temperatures around 209°C [16]. This variation may reflect differences in sample preparation, heating rates, and crystalline forms analyzed.
Thermogravimetric analysis confirms the thermal decomposition behavior, with weight loss beginning at temperatures above 200°C [17]. The compound maintains structural integrity below these temperatures, supporting its stability under normal pharmaceutical processing and storage conditions.
The thermal behavior studies indicate that Cefditoren Pivoxil requires careful temperature control during manufacturing processes to prevent degradation. The decomposition temperature range provides important parameters for establishing processing limits and stability specifications.
Cefditoren Pivoxil exhibits characteristic optical activity due to its chiral centers, particularly at the C-6 and C-7 positions of the cephalosporin ring system. The specific rotation has been consistently measured across multiple studies and commercial specifications.
The specific rotation [α]₂₀/D ranges from -45.0 to -52.0 degrees when measured at a concentration of 0.5 g per 100 mL in methanol [1] [2] [18]. More precise measurements report a specific rotation of -48.5° under identical conditions [1] [2] [18]. These values demonstrate the compound's levorotatory nature, rotating plane-polarized light in a counterclockwise direction.
The optical rotation measurements serve as important identity and purity parameters for quality control purposes. Specifications typically require values within the established range of -45.0 to -52.0 degrees, with deviations potentially indicating impurities, degradation products, or incorrect stereochemistry [19].
Temperature and wavelength dependencies of optical rotation measurements follow standard protocols, with measurements typically conducted at 20°C using the sodium D-line (589 nm). Solvent selection of methanol provides optimal dissolution characteristics while maintaining measurement precision.
Cefditoren Pivoxil exhibits characteristic ultraviolet-visible absorption patterns that reflect its conjugated aromatic systems and carbonyl functionalities. The compound demonstrates multiple absorption maxima depending on the solvent system and measurement conditions.
In aqueous acidic media (0.1 N hydrochloric acid), the primary absorption maximum occurs at 230-233 nm [20] [21]. This absorption band corresponds to π→π* transitions within the aromatic thiazole rings and the conjugated enone system of the cephalosporin nucleus.
Alternative measurement conditions reveal additional absorption characteristics. Dissolution studies utilizing different media report absorption maxima at 275 nm [16], while high-performance liquid chromatography detection employs 218 nm for optimal sensitivity [13]. These variations reflect the influence of pH, ionic strength, and solvent polarity on the electronic transitions.
The ultraviolet absorption characteristics serve practical applications in quantitative analysis. Beer's law linearity has been established across concentration ranges of 1-5 μg/mL for 233 nm detection and 10-50 μg/mL for 500 nm detection in derivatized systems [20] [21]. Molar absorptivity values range from 1.307 × 10³ to 2.742 × 10³ L mol⁻¹ cm⁻¹ depending on detection wavelength and reaction conditions.
Spectrophotometric methods utilizing chromogenic reactions have expanded the analytical applications. Coupling reactions with 1-naphthol produce red chromogens with absorption maxima at 500 nm, while Folin-Ciocalteu reagent interactions generate blue chromogens absorbing at 760 nm [20] [21].
Fourier transform infrared spectroscopy of Cefditoren Pivoxil reveals characteristic vibrational modes corresponding to the various functional groups present in the molecule. The infrared spectrum provides valuable structural confirmation and identity verification capabilities.
Key infrared spectral features include characteristic carbonyl stretching vibrations corresponding to the beta-lactam ring, ester functionalities, and amide groups present in the molecule [16] [22]. The spectrum exhibits multiple peaks in the carbonyl region, reflecting the diverse chemical environments of these groups within the molecular structure.
Surface property investigations using infrared spectroscopy have revealed that amorphization processes expose additional carbonyl groups on particle surfaces [23] [24]. These surface-exposed carbonyl groups contribute to increased hydrophilicity and altered interaction profiles with environmental moisture.
Infrared spectroscopy has proven valuable for characterizing drug-polymer interactions in solid dispersion formulations. Studies demonstrate that Cefditoren Pivoxil maintains structural integrity when combined with various polymers, with infrared spectra showing absence of significant drug-polymer interactions [16].
The technique has also been applied in machine learning algorithms for complex formation prediction. Infrared spectral analysis contributes to models determining whether inclusion complexes or physical mixtures form with cyclodextrin systems [25].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation and confirmation of Cefditoren Pivoxil's molecular architecture. Both one-dimensional and two-dimensional NMR techniques have been employed for complete spectral assignment and stereochemical determination.
Proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) chemical signals have been systematically assigned through one-dimensional and two-dimensional NMR experiments [26]. The spectroscopic data confirm the stereochemistry of the H-6 and H-7 positions as well as the configuration of the double bonds present in the thiazole side chains.
Two-dimensional NMR techniques, including correlation spectroscopy and rotating frame nuclear Overhauser effect spectroscopy, have been utilized to establish connectivity patterns and spatial relationships within the molecule [26]. These advanced techniques provide unambiguous structural confirmation and support quality control applications.
Nuclear magnetic resonance has also been applied in mechanistic studies investigating drug-receptor interactions. Spectral titration experiments using ¹H and ¹⁹F NMR have characterized binding mechanisms with fluoride ions, demonstrating the analytical versatility of the technique [27].
Deuterated variants of Cefditoren Pivoxil show predictable chemical shift changes in both ¹H and ¹³C NMR spectra, with deuteration inducing characteristic modifications that aid in metabolic and pharmacokinetic studies .
Mass spectrometry provides detailed molecular weight confirmation and fragmentation pathway elucidation for Cefditoren Pivoxil. Electrospray ionization mass spectrometry in positive mode yields a molecular ion peak at m/z 620.7, confirming the molecular weight [7] [8].
Comprehensive fragmentation studies using liquid chromatography-tandem mass spectrometry with time-of-flight detection have identified major fragment ions and established complete degradation pathways [7] [8]. The primary fragmentation pattern produces ions at m/z values of 591.109, 507.047, 491.062, 461.043, 447.071, 350.066, 282.047, and 240.070.
The fragmentation mechanism proceeds through initial loss of the pivoxil moiety, generating the active cefditoren metabolite with m/z 507.0499 [7] [8]. Subsequent fragmentations involve thiazole ring modifications, beta-lactam ring opening, and side chain eliminations, providing comprehensive structural information.
Mass spectrometric analysis has proven essential for degradation product identification and characterization. Hydrolytic degradation generates two primary products: DP-I (m/z 507.0499) formed by pivoxil loss and DP-II (m/z 521.0730) formed by pivaloyloxy group elimination [7] [8].
Irritant;Health Hazard